molecular formula C6H7BrO B1598302 2-Bromo-3-methyl-2-cyclopenten-1-one CAS No. 80963-36-6

2-Bromo-3-methyl-2-cyclopenten-1-one

Cat. No. B1598302
M. Wt: 175.02 g/mol
InChI Key: MXQAQVMJIDGQDO-UHFFFAOYSA-N
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Patent
US07166731B2

Procedure details

121.7 ml of 1.1 equivalents of methyl lithium solution was slowly added to 300 ml of tetrahydrofuran solution in which 29 g (166 mmol) of 2-bromo-3-methyl-2-cyclopentene-1-one [Formula I (R2═CH3, X═Br)] compound are dissolved at −78° C. nitrogen state, and then the mixture was reacted for 2 hours. 195.3 ml of 2.0 equivalents of tertiary butyl lithium solution was slowly added at the same temperature, and then the mixture was reacted for 2 hours. 3 equivalents of paraformaldehyde and the catalytic amount of paratoluenesulfonic anhydride were reacted at 100° C., and then the resulting formaldehyde gas was introduced in a reaction flask. After the completion of introducing the formaldehyde gas, the solvent was removed under reduced pressure while slowly elevating the temperature to a room temperature. After the removal of the solvent, 250 ml of dimethylformamide was injected into the reaction vessel using a cannula. 2 equivalents of methyl iodide were added thereto and the mixture was reacted for 15 hours. Then one equivalent of sodium hydride and the same equivalents of methyl iodide were added, and the mixture was reacted for a day. After the completion of the reaction, 300 ml of water and 300 ml of a sodium chloride solution were added and the mixture was extracted with 600 ml of hexane and once again with 200 ml of hexane. An organic layer was washed three times with 200 ml of a sodium chloride solution and the solvent was removed with a rotatory evaporator, and then 300 ml of ethyl acetate was added. 200 ml of 2N HCl solution was added to the extracted organic layer, and the resulting mixture was vigorously shaked for 2 minutes. Water layer was removed and the organic layer was neutralized with 200 ml of a saturated sodium bicarbonate solution. Isolated organic layer was treated with magnesium sulfate to remove water, and then vacuum-distillated to give 14.2 g of white 2-methoxymethyl-1,3-dimethyl-cyclopenta-1,3-diene. Yield: 62%.
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
121.7 mL
Type
reactant
Reaction Step Two
Quantity
29 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
195.3 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C[Li].Br[C:4]1[C:5](=O)C[CH2:7][C:8]=1C.C([Li])(C)(C)C.[CH2:16]=[O:17].CI.[H-].[Na+].[Cl-].[Na+].O1[CH2:28][CH2:27][CH2:26][CH2:25]1>O>[CH3:16][O:17][CH2:25][C:26]1[C:8]([CH3:7])=[CH:4][CH2:5][C:27]=1[CH3:28] |f:5.6,7.8|

Inputs

Step One
Name
Quantity
300 mL
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
121.7 mL
Type
reactant
Smiles
C[Li]
Name
Quantity
29 g
Type
reactant
Smiles
BrC=1C(CCC1C)=O
Name
Quantity
300 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
195.3 mL
Type
reactant
Smiles
C(C)(C)(C)[Li]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
are dissolved at −78° C. nitrogen state
CUSTOM
Type
CUSTOM
Details
the mixture was reacted for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the mixture was reacted for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to a room temperature
CUSTOM
Type
CUSTOM
Details
After the removal of the solvent, 250 ml of dimethylformamide
CUSTOM
Type
CUSTOM
Details
the mixture was reacted for 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
the mixture was reacted for a day
ADDITION
Type
ADDITION
Details
were added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with 600 ml of hexane and once again with 200 ml of hexane
WASH
Type
WASH
Details
An organic layer was washed three times with 200 ml of a sodium chloride solution
CUSTOM
Type
CUSTOM
Details
the solvent was removed with a rotatory evaporator
ADDITION
Type
ADDITION
Details
300 ml of ethyl acetate was added
ADDITION
Type
ADDITION
Details
200 ml of 2N HCl solution was added to the extracted organic layer
CUSTOM
Type
CUSTOM
Details
Water layer was removed
ADDITION
Type
ADDITION
Details
Isolated organic layer was treated with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
to remove water

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
COCC1=C(CC=C1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 14.2 g
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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